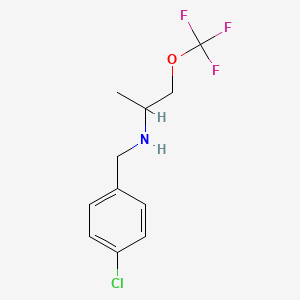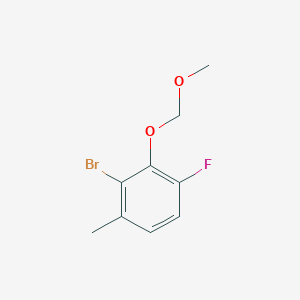
(4-Chloro-benzyl)-(1-methyl-2-trifluoromethoxy-ethyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-benzyl)-(1-methyl-2-trifluoromethoxy-ethyl)-amine is an organic compound that features a benzyl group substituted with a chlorine atom and an amine group attached to a trifluoromethoxy ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-benzyl)-(1-methyl-2-trifluoromethoxy-ethyl)-amine typically involves multiple steps. One common method begins with the chlorination of 4-chlorotoluene to produce 4-chlorobenzyl chloride . This intermediate is then reacted with 1-methyl-2-trifluoromethoxy-ethylamine under controlled conditions to yield the final product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-benzyl)-(1-methyl-2-trifluoromethoxy-ethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-chlorobenzaldehyde, while reduction could produce 4-chlorobenzyl alcohol .
Aplicaciones Científicas De Investigación
(4-Chloro-benzyl)-(1-methyl-2-trifluoromethoxy-ethyl)-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (4-Chloro-benzyl)-(1-methyl-2-trifluoromethoxy-ethyl)-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzyl chloride: A precursor in the synthesis of (4-Chloro-benzyl)-(1-methyl-2-trifluoromethoxy-ethyl)-amine.
4-Chlorobenzyl alcohol: Another related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These features make it particularly valuable in pharmaceutical research and development .
Propiedades
Fórmula molecular |
C11H13ClF3NO |
|---|---|
Peso molecular |
267.67 g/mol |
Nombre IUPAC |
N-[(4-chlorophenyl)methyl]-1-(trifluoromethoxy)propan-2-amine |
InChI |
InChI=1S/C11H13ClF3NO/c1-8(7-17-11(13,14)15)16-6-9-2-4-10(12)5-3-9/h2-5,8,16H,6-7H2,1H3 |
Clave InChI |
LFAZYLCIEUVAKP-UHFFFAOYSA-N |
SMILES canónico |
CC(COC(F)(F)F)NCC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}boronic acid](/img/structure/B11760976.png)
![6-Chloro-4-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760977.png)
![tert-butyl N-[1-(N-hydroxycarbamimidoyl)cycloheptyl]carbamate](/img/structure/B11760978.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11760989.png)
![(3aR,4R,6S,7S,7aR)-4-methoxy-6-methyl-2-phenyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B11760997.png)
![tert-butyl N-[(1S,3S)-3-acetylcyclohexyl]carbamate](/img/structure/B11761001.png)
![2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B11761003.png)
![4,5,6,7-Tetrahydrobenzo[c]thiophene-1-carbaldehyde](/img/structure/B11761004.png)
![6-Nitro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B11761007.png)

![5-(1,1-Dimethylethyl)-3-[(1,1-dimethylethyl)dimethylsilyl]-2-hydroxybenzaldehyde](/img/structure/B11761022.png)


![5-bromo-4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11761045.png)
